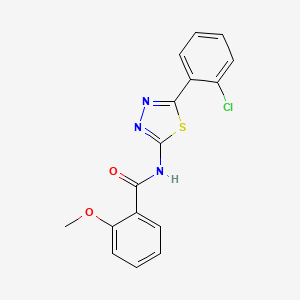

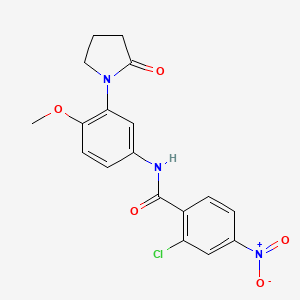

2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

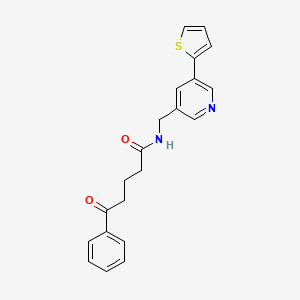

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a methoxy group, a pyrrolidinone group, and a nitro group. The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The compound has a molecular weight of 344.8. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications

Synthesis and Cytotoxicity

- Synthesis and Cytotoxicity in Cancer Research : This compound has been studied for its potential in cancer research, particularly in the synthesis of cytotoxic compounds. For instance, a related compound, 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone, showed significant cytotoxic effects against various cancer cell lines, including human monocytic leukemia and human hepatoma cells (Hour et al., 2007).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : Derivatives of N-Phenyl-benzamide, which includes compounds with methoxy and nitro substituents, have been used in studies related to the corrosion inhibition of mild steel in acidic environments. These studies found that such compounds can act as efficient corrosion inhibitors (Mishra et al., 2018).

Antiviral Applications

- Antiviral Agent in HIV Treatment : The compound 2-Chloro-4-nitrobenzoic acid, closely related to the queried compound, has been used as an antiviral agent in the treatment of HIV and to boost immune responses in immune deficiency diseases. This indicates potential antiviral applications of similar compounds (Oruganti et al., 2017).

Anti-Inflammatory Activities

- Anti-Inflammatory Drug Research : Substituted phenyl-2-methoxybenzamide derivatives have been prepared and screened for their anti-inflammatory activities. Some of these compounds showed promising pharmacological and biological responses, indicating potential use in anti-inflammatory drug development (Hussain et al., 2015).

Future Directions

Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, compounds like “2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide” may also hold promise for future research and development in the field of medicinal chemistry.

properties

IUPAC Name |

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O5/c1-27-16-7-4-11(9-15(16)21-8-2-3-17(21)23)20-18(24)13-6-5-12(22(25)26)10-14(13)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHKGGNMWHVBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride](/img/structure/B2582789.png)

![N-[2-(5-Methylthieno[2,3-b]thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2582794.png)

![(E)-1'-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2582797.png)

![N-(2-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2582799.png)

![4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2582800.png)

![1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2582805.png)